(5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester
Overview
Description
(5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester is a compound widely used in the field of biochemistry and molecular biology. It is a derivative of nitrilotriacetic acid and is primarily utilized as a metal chelating agent. This compound is particularly significant in the synthesis of peptides and the modification of proteins, where it serves as a protective group for amino acids, ensuring their stability during synthesis and facilitating their removal post-synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester typically involves the following steps:
Starting Material: The synthesis begins with N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Iminodiacetic Acid Derivative: The protected amino acid is then reacted with iminodiacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxyl groups with tert-butyl alcohol under acidic conditions to yield the tri-t-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
Purification: Implementing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.
Chelation: The iminodiacetic acid moiety can chelate metal ions, forming stable complexes.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Achieved using palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid for acidolysis.
Chelation: Metal ions such as nickel or cobalt are commonly used for chelation reactions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acids.
Deprotection: Yields the free amino acid.
Chelation: Forms metal ion complexes.
Scientific Research Applications
(5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester has several scientific research applications:
Peptide Synthesis: Used as a protective group for amino acids, enhancing the stability and efficiency of peptide synthesis.
Protein Modification: Facilitates the modification of proteins by protecting specific amino acid residues.
Metal Ion Affinity Chromatography: Utilized in the purification of proteins tagged with histidine residues by chelating metal ions.
Biomolecular Labeling: Acts as a stable labeling agent for biomolecules, aiding in their detection and analysis.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions and protect amino acid residues. The benzyloxycarbonyl group protects the amino group of the amino acid, preventing unwanted reactions during synthesis. The iminodiacetic acid moiety chelates metal ions, forming stable complexes that can be used in affinity chromatography for protein purification.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester
- N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
- N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-L-lysine 1,1-Dimethylethyl Ester
Uniqueness
(5S)-N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester is unique due to its combination of protective and chelating functionalities. This dual functionality makes it particularly valuable in peptide synthesis and protein modification, where both protection and chelation are required.
Properties
IUPAC Name |
tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O8/c1-28(2,3)38-24(33)19-32(20-25(34)39-29(4,5)6)23(26(35)40-30(7,8)9)17-13-14-18-31-27(36)37-21-22-15-11-10-12-16-22/h10-12,15-16,23H,13-14,17-21H2,1-9H3,(H,31,36)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZIOGTEIOOAN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736597 | |
Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205379-07-3 | |
Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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